Technical Whitepaper: Ledipasvir-d6 (CAS 2050041-12-6)
Technical Whitepaper: Ledipasvir-d6 (CAS 2050041-12-6)
This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes practical application, rigorous methodology, and safety compliance.
Physicochemical Profiling & Bioanalytical Application in LC-MS/MS[1]
Executive Summary
Ledipasvir-d6 (CAS 2050041-12-6) is the stable isotope-labeled (SIL) analog of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV) genotype 1.[1] Enriched with six deuterium atoms, this isotopologue serves as the gold-standard Internal Standard (IS) for the quantification of Ledipasvir in complex biological matrices (plasma, serum, liver microsomes).
This guide delineates the chemical properties, handling protocols, and validated workflows for utilizing Ledipasvir-d6 in high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Ledipasvir-d6 is chemically modified at the methyl ester moieties of the carbamate groups.[1] The substitution of six hydrogen atoms with deuterium (
Table 1: Chemical Specifications
| Property | Specification |
| Common Name | Ledipasvir-d6 |
| CAS Registry Number | 2050041-12-6 |
| Chemical Name | N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester |
| Molecular Formula | C |
| Molecular Weight | 895.1 g/mol (Unlabeled: 889.0 g/mol ) |
| Isotopic Purity | ≥ 99% deuterated forms (d |
| Appearance | White to off-white crystalline solid |
| Solubility | Ethanol: ~30 mg/mLDMSO: ~20 mg/mLDMF: ~30 mg/mLWater: Sparingly soluble (requires organic co-solvent) |
| pKa | ~4.0 and 5.0 (imidazole/benzimidazole nitrogens) |
Application Science: The Role in LC-MS/MS
The primary utility of Ledipasvir-d6 is to correct for matrix effects and recovery variability during bioanalysis.[1]
3.1 Mechanism of Correction
In electrospray ionization (ESI), co-eluting phospholipids and endogenous proteins can suppress or enhance ionization efficiency. Because Ledipasvir-d6 is chemically identical to the analyte (except for mass), it co-elutes with Ledipasvir.[1] Therefore, any suppression event affecting the analyte affects the IS to the exact same degree.
-
Retention Time Matching: The deuterium isotope effect on lipophilicity is negligible for a molecule of this size (895 Da), ensuring the IS elutes within the same window as the analyte.
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Normalization: The area ratio (
) provides a normalized response that is independent of extraction efficiency or ionization fluctuation.[1]
3.2 Mass Spectrometry Transitions
Researchers must optimize the Multiple Reaction Monitoring (MRM) transitions. The d6-labeling is located on the methoxy groups of the two distal carbamate caps.[1]
-
Precursor Ion (Q1): 895.1 m/z [M+H]
[1] -
Product Ion (Q3): Requires experimental determination.
-
Note: If the fragmentation pathway involves the loss of the carbamate moiety, the deuterium label may be lost, reverting the fragment mass to that of the unlabeled drug. It is critical to select a fragment that retains the deuterated methyl group or use the parent survival ion if sensitivity permits.
-
Experimental Protocol: Bioanalytical Workflow
Objective: To prepare a calibration standard curve and extract Ledipasvir from human plasma using Ledipasvir-d6 as the IS.
4.1 Stock Solution Preparation
Safety Note: Ledipasvir is a potent antiviral. Handle in a biosafety cabinet or fume hood.
-
Primary Stock (1 mg/mL): Dissolve 1 mg of Ledipasvir-d6 in 1 mL of DMSO or Ethanol . Vortex for 1 minute to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials. Store at -20°C (stable for >2 years).
-
-
Working IS Solution (100 ng/mL): Dilute the Primary Stock with 50% Methanol/Water. This solution should be prepared fresh weekly or stored at 4°C.
4.2 Sample Extraction (Protein Precipitation Method)
This method is preferred for high-throughput PK studies due to its simplicity and high recovery.[1]
-
Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL centrifuge tube.
-
IS Spike: Add 10 µL of Working IS Solution (Ledipasvir-d6, 100 ng/mL) to all tubes (except double blanks). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Rationale: ACN precipitates plasma proteins while the formic acid disrupts protein binding (Ledipasvir is >99.8% protein-bound), releasing the drug into the supernatant.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an LC vial with an insert.
4.3 LC-MS/MS Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
4.4 Analytical Workflow Diagram
Figure 1: Step-by-step bioanalytical workflow for the quantification of Ledipasvir using Ledipasvir-d6 as an Internal Standard.
Handling, Stability & Safety
5.1 Stability Profile
-
Solid State: Stable for ≥4 years at -20°C. Protect from light.[1]
-
Solution State:
-
Organic Solvents (DMSO/EtOH): Stable for months at -20°C.[1]
-
Aqueous Mixtures: Ledipasvir exhibits pH-dependent solubility and stability.[1] It is practically insoluble at neutral pH (pH 3.0–7.5).[2] Ensure acidic conditions (pH < 2.3) or high organic content (>50%) to prevent precipitation in autosampler vials.[1] Do not store aqueous dilutions for >24 hours.
-
5.2 Safety (GHS Classification)[1]
-
Signal Word: Warning
-
Hazard Statement: H371 (May cause damage to organs).[3]
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of dust; use a fume hood when weighing the solid.
-
Dispose of as hazardous chemical waste.
-
References
-
PubChem. (2025). Ledipasvir Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Gilead Sciences. (2014). Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link][1][4][5]
- Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma. Journal of Chromatography B. (Contextual reference for LC-MS methodologies in HCV drugs).
